3-Amino-2,6-dichloroisonicotinonitrile
CAS No.: 912772-88-4
Cat. No.: VC2623829
Molecular Formula: C6H3Cl2N3
Molecular Weight: 188.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 912772-88-4 |
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Molecular Formula | C6H3Cl2N3 |
Molecular Weight | 188.01 g/mol |
IUPAC Name | 3-amino-2,6-dichloropyridine-4-carbonitrile |
Standard InChI | InChI=1S/C6H3Cl2N3/c7-4-1-3(2-9)5(10)6(8)11-4/h1H,10H2 |
Standard InChI Key | KHPTVQQHMHHJEZ-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(N=C1Cl)Cl)N)C#N |
Canonical SMILES | C1=C(C(=C(N=C1Cl)Cl)N)C#N |
Introduction
Chemical Structure and Properties
Structural Features
3-Amino-2,6-dichloroisonicotinonitrile consists of a pyridine core with four substituents: two chlorine atoms at positions 2 and 6, an amino group at position 3, and a cyano (nitrile) group at position 4. This arrangement creates a molecule with multiple reactive sites and potential for further functionalization .
The structural formula can be represented as follows:
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Molecular Formula: C₆H₃Cl₂N₃
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IUPAC Name: 3-amino-2,6-dichloropyridine-4-carbonitrile
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SMILES: C1=C(C(=C(N=C1Cl)Cl)N)C#N
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InChI: InChI=1S/C6H3Cl2N3/c7-4-1-3(2-9)5(10)6(8)11-4/h1H,10H2
Physicochemical Properties
The compound exhibits characteristic physicochemical properties that influence its stability, reactivity, and potential applications. Table 1 summarizes these key properties.
Table 1: Physicochemical Properties of 3-Amino-2,6-dichloroisonicotinonitrile
Property | Value | Method |
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CAS Registry Number | 912772-88-4 | - |
Molecular Weight | 188.01 g/mol | Calculated |
Physical State | Solid | Observed |
Boiling Point | 325.2±42.0 °C | Predicted |
Density | 1.58±0.1 g/cm³ | Predicted |
pKa | -2.49±0.10 | Predicted |
Recommended Storage Temperature | 2-8°C | Experimental |
The presence of electron-withdrawing groups (cyano and chloro) significantly influences the electronic distribution within the molecule, affecting its reactivity patterns and binding properties .
Synthetic Methodologies
Related Synthetic Methods
Insights into potential synthetic routes can be derived from the synthesis of analogous compounds. For instance, the preparation of 3-amino-6-chloropyridazine involves the reaction of 3,6-dichloropyridazine with ammonia water in suitable solvents at controlled temperatures (30-180°C), which could be adapted for the synthesis of 3-Amino-2,6-dichloroisonicotinonitrile .
Similarly, the synthesis of nicotinonitrile derivatives often involves condensation reactions, cyclization processes, and strategic functional group modifications that could be applicable to the target compound .
Structural Characterization
Spectroscopic Analysis
Characterization of 3-Amino-2,6-dichloroisonicotinonitrile typically employs various spectroscopic techniques to confirm its structure and purity. Key analytical methods include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR typically shows characteristic signals for the aromatic proton and the amino group protons.
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Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for C≡N stretching (approximately 2200-2240 cm⁻¹), N-H stretching of the amino group, and C-Cl bonds.
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Mass Spectrometry: Providing molecular weight confirmation and fragmentation patterns specific to the dichlorinated structure.
Reactivity and Chemical Transformations
The reactivity of 3-Amino-2,6-dichloroisonicotinonitrile is governed by its multiple functional groups:
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The chlorine atoms at positions 2 and 6 serve as potential sites for nucleophilic aromatic substitution reactions.
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The amino group at position 3 can participate in various transformations including acylation, alkylation, and diazotization.
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The cyano group at position 4 may undergo hydrolysis to form carboxylic acid derivatives or reduction to form amine or aldehyde functionalities.
These reactive sites make the compound valuable as a versatile building block for the synthesis of more complex structures .
Biological Activities and Applications
Applications in Drug Development
The compound has potential applications as a building block in medicinal chemistry. In pharmaceutical research, similar nicotinonitrile derivatives have been incorporated into the structure of drugs such as:
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Bosutinib (treatment for leukemia)
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Milrinone (cardiotonic)
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Neratinib (breast cancer treatment)
Research has shown that compounds containing the nicotinonitrile moiety can function as:
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Active-site inhibitors of sphingosine 1-phosphate lyase
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Non-nucleoside adenosine kinase inhibitors
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Dipeptidyl peptidase IV inhibitors
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Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors
Supplier | Product Number | Purity | Package Size | Price (USD) |
---|---|---|---|---|
Matrix Scientific | 081296 | 97% | 1g | $727.00 |
American Custom Chemicals | HCH0355576 | 95% | 1g | $772.80 |
AK Scientific | 5263AC | Not specified | 1g | $1031.00 |
Atlantic Research Chemicals | AE00238 | 95% | 10mg | $84.83 |
Atlantic Research Chemicals | AE00238 | 95% | 250mg | $275.70 |
This pricing structure reflects the compound's specialized nature and limited production scale .
Related Compounds and Analogues
Structural Analogues
Several structurally related compounds have been reported in the literature:
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2,6-Dichloroisonicotinonitrile (CAS: 32710-65-9): Lacks the amino group at position 3 but maintains the dichloropiperidine and cyano functionalities .
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3-Amino-2,6-dichloroisonicotinic acid (CAS: 58484-01-8): Contains a carboxylic acid group instead of a nitrile group at position 4 .
Functional Derivatives
Research on related compounds suggests potential derivatives of 3-Amino-2,6-dichloroisonicotinonitrile through:
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